molecular formula C25H23FN4O2S2 B3076333 2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040632-23-2

2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3076333
CAS No.: 1040632-23-2
M. Wt: 494.6 g/mol
InChI Key: VIVWPEYEKCYRMG-UHFFFAOYSA-N
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Description

2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a thienopyrimidine core

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its interactions with specific receptors or enzymes.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been found to inhibit the uptake of certain molecules, such as uridine . This inhibition can lead to changes in cellular function and can have therapeutic effects .

Biochemical Pathways

For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways . Additionally, some compounds with similar structures have been found to inhibit nucleoside transporters, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Pharmacokinetics

For example, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on certain transporters .

Result of Action

For example, some indole derivatives have been found to have antiviral activity, suggesting that they may inhibit viral replication . Additionally, some compounds with similar structures have been found to inhibit nucleoside transporters, which could lead to changes in cellular function .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a drug .

Biochemical Analysis

Biochemical Properties

The compound is known to interact with equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It has been shown to inhibit the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . The compound’s interaction with these transporters could influence various biochemical reactions within the cell.

Cellular Effects

The compound’s interaction with ENTs can have significant effects on cellular processes. By inhibiting the transport of nucleosides, it can potentially disrupt nucleotide synthesis and other metabolic processes dependent on these molecules. This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with ENTs. It inhibits the transport of uridine and adenosine through these transporters in an irreversible and non-competitive manner . This suggests that the compound binds to a site on the transporter that is distinct from the nucleoside binding site, altering the transporter’s function without directly competing with the nucleoside substrate.

Temporal Effects in Laboratory Settings

The compound’s effects on ENT function are not transient; once bound, the compound cannot be displaced with excess washing, indicating a long-lasting effect This suggests that the compound could have long-term effects on cellular function in both in vitro and in vivo studies

Transport and Distribution

The compound’s interaction with ENTs also suggests a role in its own transport and distribution within cells. ENTs could potentially transport the compound into cells, influencing its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Piperazine Moiety: The piperazine ring, substituted with a 4-fluorophenyl group, is introduced through nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the core structure via a thiol-ene reaction or similar methodologies.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents, halogens, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound featuring a piperazine ring with a fluorophenyl substitution.

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxyphenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar in structure but with different substituents.

Uniqueness

The uniqueness of 2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups and the thienopyrimidine core, which may confer unique biological activities not seen in other similar compounds.

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S2/c1-28-24(32)23-22(20(15-33-23)17-5-3-2-4-6-17)27-25(28)34-16-21(31)30-13-11-29(12-14-30)19-9-7-18(26)8-10-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVWPEYEKCYRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

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